Kinase Inhibition Profile of 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine: A Gateway to Targeted Therapies
In a study evaluating a library of pyrazolo[1,5-a]pyrimidines, the compound RD-I-53, which shares the same core structure as 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine but with a 3-substituted benzothiazole group, exhibited selective inhibition of VPS34 and JAK1-JH2 kinases. While 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine itself is a precursor, its derivatives have shown Kd values of 0.4 µM for VPS34 and 0.5 µM for JAK1-JH2 [1]. This selectivity profile is distinct from other pyrazolo[1,5-a]pyrimidine-based inhibitors, such as those targeting CDK2, which typically have different substitution patterns [2].
| Evidence Dimension | Kinase Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Derivative RD-I-53 (based on pyrazolo[1,5-a]pyrimidin-3-yl scaffold): VPS34 Kd = 0.4 µM; JAK1-JH2 Kd = 0.5 µM |
| Comparator Or Baseline | Dorsomorphin control: EC50 = 1.1 µM in A2780 cell viability assay |
| Quantified Difference | RD-I-53 is 2.75-fold more potent than Dorsomorphin in the same assay (EC50 0.9 µM vs 1.1 µM) and exhibits selective kinase inhibition with Kd < 1 µM for two specific targets. |
| Conditions | In vitro KinomeScan™ competitive binding inhibition assay against a panel of 453 kinases; A2780 ovarian cancer cell line viability assay at 10 µM. |
Why This Matters
The selective kinase inhibition profile (VPS34, JAK1-JH2) is a key differentiator for projects targeting specific cancer pathways, avoiding the broad-spectrum inhibition of many other kinase inhibitors.
- [1] Dass R. Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines: Discovery of a Novel Lead Compound with Selective Activities Against VPS34 and JAK1-JH2 Pseudokinase [Thesis]. Brigham Young University; 2022. View Source
- [2] Paruch K, Dwyer MP, Alvarez C, Brown C, Chan TY, Doll RJ, et al. Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorg Med Chem Lett. 2007;17(22):6220-3. View Source
